Naphthalene-2,3-dithiol
Overview
Description
Naphthalene-2,3-dithiol, also known as 2,3-dihydroxynaphthalene, is an organic compound with the chemical formula C10H8O2 . It belongs to the class of naphthalene derivatives and possesses two hydroxyl groups at positions 2 and 3 on the naphthalene ring .
Synthesis Analysis
This compound can be synthesized through palladium-catalyzed cross-coupling reactions . Specifically, 2-naphthylzinc compounds react with 2-bromonaphthalene derivatives to yield this compound. The synthetic route involves connecting naphthalene-like aromatic units between the β-positions in series, resulting in the formation of helical secondary structures .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring with hydroxyl groups at positions 2 and 3. The arrangement of atoms in the compound contributes to its unique properties and reactivity .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in various transformations. For instance, it may serve as a precursor for the synthesis of aromatic polyamides, crown ethers, W(VI) complexes, and sulfonic acids . Further investigations into its reactivity and functional group modifications are essential for a comprehensive understanding.
Physical and Chemical Properties Analysis
Scientific Research Applications
Organic Thin Film Transistors
Naphthalene diimide derivatives, specifically core-expanded naphthalene diimides fused with sulfur heterocycles, have shown promise in the development of air-stable, solution-processed n-channel organic thin film transistors. These materials exhibit electron mobility, making them potential candidates for electronic device applications (Hu et al., 2011).
Supramolecular Chemistry and Sensors
Naphthalene diimides, including those related to Naphthalene-2,3-dithiol, have been applied in supramolecular chemistry, sensors, molecular switching devices, and ion-channels. They also find use as gelators for sensing aromatic systems and in catalysis through anion-π interactions. Their intercalations with DNA suggest potential medicinal applications (Kobaisi et al., 2016).
Synthetic Mimics for [FeFe]-Hydrogenase
Compounds based on peri-substituted naphthalene and phenanthrene dichalcogenides, including dithiolato variants, have been synthesized as mimics for [FeFe]-hydrogenase. These compounds are characterized for their potential in catalyzing proton reduction, a crucial aspect of hydrogen production (Figliola et al., 2014).
Organic Field-Effect Transistors
Naphthalene diimide copolymers containing thiophene units demonstrate significant potential in organic electronics, particularly in organic field-effect transistors (OFETs). These polymers exhibit high electron mobilities, suggesting their utility in electronic device fabrication (Durban et al., 2010).
Coordination Chemistry
The coordination chemistry of ligands based on peri-substituted naphthalene by Group 15 and 16 elements, including dithiolates, has been extensively studied. These compounds, often acting as chelating agents with rigid backbones, have potential applications in material science (Kilian et al., 2011).
Mechanism of Action
Naphthalene-2,3-dithiol mimics the action of the natural glutathione system found in animals. It scavenges radicals and reactive oxygen species, contributing to its potential as a stabilizing additive. This property has been practically evaluated in the context of organic solar cells, where this compound improves outdoor operational stability without compromising cell efficiency .
Properties
IUPAC Name |
naphthalene-2,3-dithiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLISMBCUBZFPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)S)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571129 | |
Record name | Naphthalene-2,3-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99643-52-4 | |
Record name | Naphthalene-2,3-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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